

Comparative analysis of Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate analogs

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Compound of Interest

Compound Name: Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

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An In-Depth Comparative Guide to **Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate** Analogs for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a comparative analysis of key analog classes derived from the versatile 2-aminothiophene-3-carboxylate scaffold. While centering on the promising but less-documented **Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate**, we will draw critical insights from well-characterized analogs to illuminate structure-activity relationships (SAR) and guide future research. This document synthesizes data from multiple studies to offer a coherent, field-proven perspective on optimizing this privileged heterocyclic core for various therapeutic targets.

Introduction: The 2-Aminothiophene Scaffold

The 2-aminothiophene-3-carboxylate core is a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and its presence in a multitude of biologically active compounds.^[1] Its rigid structure and available functional handles—the 2-amino group and the 3-carboxylate ester—provide an ideal platform for generating diverse chemical libraries. The specific analog, **Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate**, introduces a cyclopropyl group at the C4 position. This small, strained ring is a valuable substituent in drug design, often enhancing metabolic stability, improving potency, and conferring favorable conformational rigidity.

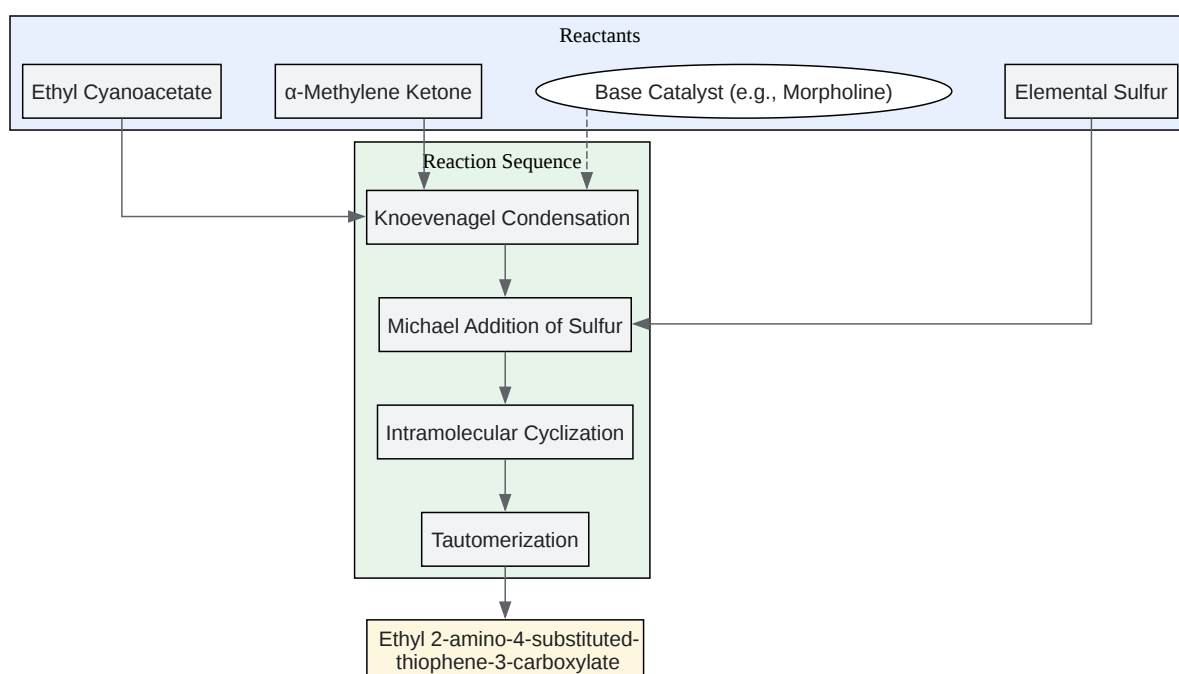
This guide will dissect three distinct classes of analogs, comparing their synthesis, biological targets, and performance to establish a clear SAR landscape. The classes chosen represent key modifications at the C4 position and the derivatization of the core amine and carboxylate functionalities.

Foundational Synthesis: The Gewald Reaction

The primary route to the 2-aminothiophene-3-carboxylate scaffold is the Gewald multicomponent reaction.^[2] This one-pot synthesis is highly efficient and tolerates a wide range of substituents, making it indispensable for library synthesis.

Generalized Gewald Reaction Protocol:

- **Knoevenagel Condensation:** An α -methylene ketone (e.g., cyclopropyl methyl ketone for the parent compound) is condensed with an active methylene nitrile (e.g., ethyl cyanoacetate).
- **Michael Addition:** Elemental sulfur undergoes a Michael addition to the resulting α,β -unsaturated nitrile.
- **Ring Closure & Tautomerization:** The intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product. A basic catalyst, such as morpholine or diethylamine, is typically required.^[3]



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Caption: Generalized workflow of the Gewald multicomponent reaction.

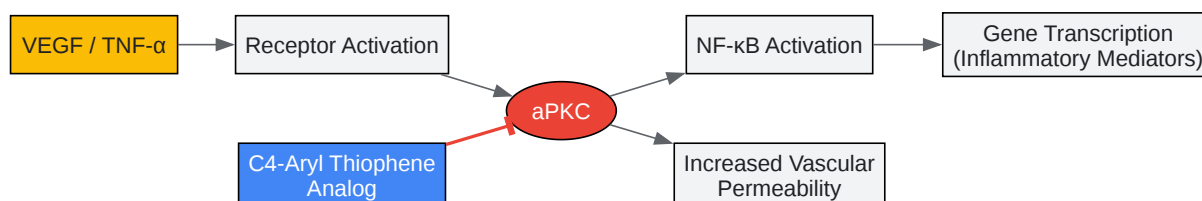
Comparative Analysis of Key Analog Classes

We will now compare three distinct classes of analogs to understand how structural modifications translate to functional outcomes.

Class I: C4-Aryl Analogs as Atypical Protein Kinase C (aPKC) Inhibitors

A significant body of research exists for analogs where the C4-cyclopropyl group is replaced by a phenyl ring. These compounds have been identified as potent inhibitors of atypical Protein Kinase C (aPKC), a target implicated in inflammation and diseases involving increased vascular permeability.[4][5]

- **Biological Target Rationale:** aPKC isoforms are crucial for signaling pathways mediated by TNF- α and VEGF, which drive the breakdown of endothelial barriers.[5] Inhibiting aPKC can therefore mitigate pathological vascular leakage and inflammation, offering therapeutic potential for conditions like macular edema.[5]
- **Structure-Activity Relationship (SAR):**
 - The thiophene core is essential; replacing it with more electron-deficient heterocycles like pyrazole or isoxazole results in a significant loss of activity.[5]
 - Potency is highly sensitive to the substitution on the C4-phenyl ring. Strong electron-donating groups (e.g., methoxy, hydroxyl) are required for optimal activity.[4][5] This suggests that an electron-rich aromatic system at C4 enhances binding to the kinase.
 - The 2-amino and 3-carboxylate groups are critical pharmacophoric features, likely involved in key hydrogen bonding interactions within the kinase active site.



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